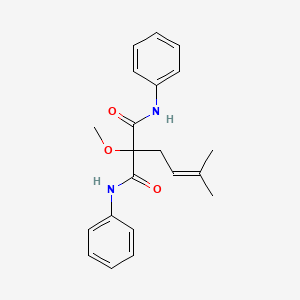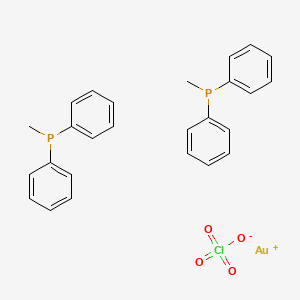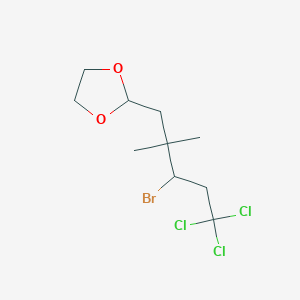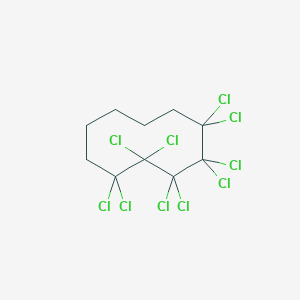
15-Methylnonacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂ and a molecular weight of 422.8133 g/mol . It is a methyl-branched alkane, specifically a derivative of nonacosane with a methyl group at the 15th carbon position. This compound is known for its presence in various natural sources and its role in chemical signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylnonacosane typically involves the use of long-chain alkanes and specific methylation reactions. One common method is the periodate cleavage of intermediate compounds derived from citronellal . The reaction conditions often include the use of solvents like hexane and catalysts to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation and chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 15-Methylnonacosane primarily undergoes substitution reactions due to its saturated hydrocarbon nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents like chlorine or bromine in the presence of light or heat.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed: The major products of these reactions include halogenated derivatives and oxidized forms of the compound, such as alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
15-Methylnonacosane has a wide range of applications in scientific research:
Biology: The compound is studied for its role in chemical signaling, particularly in insect pheromones.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the formulation of specialty lubricants and as a component in certain types of waxes.
Wirkmechanismus
The mechanism by which 15-Methylnonacosane exerts its effects is primarily through its interaction with specific receptors or enzymes. In the context of insect pheromones, it binds to olfactory receptors, triggering a behavioral response . The molecular pathways involved often include signal transduction mechanisms that lead to changes in gene expression or cellular activity.
Vergleich Mit ähnlichen Verbindungen
Nonacosane: The parent compound without the methyl group.
7-Acetoxy-15-methylnonacosane: A derivative with an acetoxy group at the 7th position.
6-Acetoxy-19-methylnonacosane: Another methyl-branched derivative with an acetoxy group at the 6th position.
Uniqueness: 15-Methylnonacosane is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in studies related to chemical signaling and its applications in various fields.
Eigenschaften
CAS-Nummer |
65820-60-2 |
|---|---|
Molekularformel |
C30H62 |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
15-methylnonacosane |
InChI |
InChI=1S/C30H62/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3 |
InChI-Schlüssel |
CLFARDZXUOCEGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)








